5-Chloro-1H-indazole-3-carboxamide
Overview
Description
5-Chloro-1H-indazole-3-carboxamide: is an organic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with a variety of enzymes and proteins . For instance, some indazole derivatives have shown inhibitory properties against tyrosine kinase .
Mode of Action
The mode of action of 5-Chloro-1H-indazole-3-carboxamide involves its interaction with its targets, leading to changes in their function. The presence of a carboxamide moiety in indazole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways.
Result of Action
One study found that a compound with a similar structure, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
It has been reported that similar indazole derivatives can interact with various enzymes and proteins . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting potential interactions with enzymes or proteins involved in cell proliferation .
Cellular Effects
5-Chloro-1H-indazole-3-carboxamide has been reported to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its inhibitory effects on cell growth, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of 5-Chloro-1H-indazole-3-carboxamide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of robust catalysts and controlled reaction conditions to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-1H-indazole-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It has shown efficacy in inhibiting the growth of certain cancer cell lines. Additionally, it exhibits anti-inflammatory and antibacterial activities, making it a candidate for drug development .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are investigated for their potential use as pesticides and herbicides .
Comparison with Similar Compounds
- 5-Bromo-1H-indazole-3-carboxamide
- 5-Iodo-1H-indazole-3-carboxamide
- 5-Fluoro-1H-indazole-3-carboxamide
Comparison: 5-Chloro-1H-indazole-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine counterparts, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .
Properties
IUPAC Name |
5-chloro-1H-indazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYDVRNVSHVIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297605 | |
Record name | 5-Chloro-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28751-70-4 | |
Record name | 5-Chloro-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28751-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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